N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide
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Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide is a complex organic compound that features a dihydroisoquinoline moiety linked to a diethoxybenzamide structure via a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring system.
Attachment of the Butynyl Chain: The butynyl chain can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzamide Moiety: The final step involves the coupling of the dihydroisoquinoline-butynyl intermediate with 3,4-diethoxybenzoic acid using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, especially if electron-withdrawing groups are present on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The dihydroisoquinoline moiety is known to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects. Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its structural features could be exploited in the design of novel polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its dihydroisoquinoline and benzamide moieties. These interactions may modulate various biological pathways, leading to the observed pharmacological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dimethoxybenzamide
- N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-dihydroxybenzamide
Uniqueness
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3,4-diethoxybenzamide is unique due to the presence of the diethoxy groups on the benzamide moiety. These groups can influence the compound’s solubility, reactivity, and biological activity. Compared to similar compounds with different substituents on the benzamide ring, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-28-22-12-11-20(17-23(22)29-4-2)24(27)25-14-7-8-15-26-16-13-19-9-5-6-10-21(19)18-26/h5-6,9-12,17H,3-4,13-16,18H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVWKOZGIDPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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